molecular formula C20H19N3O3 B2459013 1-(1H-indole-3-carbonyl)-N-(2-methoxyphenyl)azetidine-3-carboxamide CAS No. 1448050-48-3

1-(1H-indole-3-carbonyl)-N-(2-methoxyphenyl)azetidine-3-carboxamide

Cat. No.: B2459013
CAS No.: 1448050-48-3
M. Wt: 349.39
InChI Key: FEHNBFOANFOBKJ-UHFFFAOYSA-N
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Description

1-(1H-indole-3-carbonyl)-N-(2-methoxyphenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indole-3-carbonyl)-N-(2-methoxyphenyl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Indole Derivative: The indole-3-carbonyl chloride is prepared by reacting indole-3-carboxylic acid with thionyl chloride.

    Azetidine Ring Formation: The azetidine ring is formed by cyclization of an appropriate precursor, such as an amino alcohol, under basic conditions.

    Coupling Reaction: The indole-3-carbonyl chloride is then coupled with the azetidine derivative in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indole-3-carbonyl)-N-(2-methoxyphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-indole-3-carbonyl)-N-(2-methoxyphenyl)azetidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indole-3-carbonyl)-N-phenylazetidine-3-carboxamide: Similar structure but lacks the methoxy group.

    1-(1H-indole-3-carbonyl)-N-(2-chlorophenyl)azetidine-3-carboxamide: Similar structure but has a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 1-(1H-indole-3-carbonyl)-N-(2-methoxyphenyl)azetidine-3-carboxamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1-(1H-indole-3-carbonyl)-N-(2-methoxyphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-18-9-5-4-8-17(18)22-19(24)13-11-23(12-13)20(25)15-10-21-16-7-3-2-6-14(15)16/h2-10,13,21H,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHNBFOANFOBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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